Product packaging for 2,2-Difluoro-6-azabicyclo[3.2.1]octane(Cat. No.:)

2,2-Difluoro-6-azabicyclo[3.2.1]octane

Cat. No.: B12820941
M. Wt: 147.17 g/mol
InChI Key: RZXQMELGDRZLNX-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-azabicyclo[3.2.1]octane is a sophisticated, fluorinated nitrogen-containing bicyclic scaffold intended for research and development applications, particularly in medicinal chemistry and drug discovery. The azabicyclo[3.2.1]octane core is a privileged structure in pharmacology, serving as a fundamental framework in numerous biologically active compounds . This specific scaffold is known to be incorporated into therapeutic molecules targeting a range of conditions, and its structure is sometimes applied as a key synthetic intermediate . The integration of two fluorine atoms at the 2-position is a strategic modification that can significantly alter the compound's properties. Fluorination is a common tactic in lead optimization to modulate key parameters such as lipophilicity, metabolic stability, and membrane permeability . The rigid, three-dimensional geometry of the bicyclic system, combined with the electronic influence of the fluorine atoms, makes this compound a valuable building block for constructing novel molecular entities. It is especially useful in the exploration of structure-activity relationships (SAR) and as a synthetic intermediate for more complex target molecules . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11F2N B12820941 2,2-Difluoro-6-azabicyclo[3.2.1]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

2,2-difluoro-6-azabicyclo[3.2.1]octane

InChI

InChI=1S/C7H11F2N/c8-7(9)2-1-6-3-5(7)4-10-6/h5-6,10H,1-4H2

InChI Key

RZXQMELGDRZLNX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CC1NC2)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Difluoro 6 Azabicyclo 3.2.1 Octane and Its Derivatives

Retrosynthetic Analysis of the 2,2-Difluoro-6-azabicyclo[3.2.1]octane Core

A logical retrosynthetic analysis of the target compound, this compound, suggests that the most direct pathway involves the late-stage introduction of the geminal difluoro moiety. The key disconnection is the C-F bond, which points to a deoxofluorination reaction of a ketone precursor. This leads to the primary synthetic intermediate, 6-azabicyclo[3.2.1]octan-2-one.

This ketone precursor contains the core bicyclic structure and can be synthesized through various methods aimed at constructing the azabicyclo[3.2.1]octane skeleton. Further disconnection of this intermediate reveals simpler acyclic or monocyclic precursors that can be assembled through intramolecular cyclization or rearrangement reactions. This strategic approach allows for the modular synthesis of derivatives by modifying the precursors before the formation of the bicyclic system or the final fluorination step.

Fluorination Strategies for Bicyclic Systems

Introduction of Geminal Difluoride Moieties

The conversion of a ketone to a geminal difluoride is a cornerstone of organofluorine chemistry and the primary method for synthesizing this compound from its ketone precursor. This transformation is typically achieved through deoxofluorination.

Deoxofluorinating agents react with the ketone to form an intermediate that is subsequently displaced by fluoride (B91410) ions to yield the difluorinated product. Several reagents are available for this purpose, each with its own advantages and limitations in terms of reactivity, stability, and handling requirements. commonorganicchemistry.com

Diethylaminosulfur Trifluoride (DAST): DAST is a widely used nucleophilic fluorinating agent for converting ketones to gem-difluorides under mild conditions, typically at room temperature or slightly below. commonorganicchemistry.com However, DAST is thermally unstable and can detonate if heated above 90°C, requiring careful handling. commonorganicchemistry.com

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): Deoxo-Fluor® offers similar or sometimes superior reactivity to DAST but is significantly more thermally stable, making it a safer alternative. commonorganicchemistry.comorganic-chemistry.org

Morpholinosulfur Trifluoride (Morph-DAST): This reagent shares the reactivity profile of DAST but boasts higher thermal stability, offering a safer operational window. chemrxiv.org

Sulfur Tetrafluoride (SF4): While highly effective, SF4 is a toxic gas that requires specialized equipment for handling, limiting its use to specific applications.

Two-step Dithiolane Method: An alternative approach involves converting the ketone to a 1,3-dithiolane, which is then treated with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) and pyridinium (B92312) poly(hydrogen fluoride) to form the gem-difluoro compound. illinois.eduacs.org This method is efficient and proceeds at low temperatures in conventional glassware. illinois.edu

Table 1: Comparison of Common Deoxofluorinating Agents for Ketones

Reagent Abbreviation Key Advantages Key Disadvantages
Diethylaminosulfur Trifluoride DAST Effective under mild conditions Thermally unstable, potential for detonation commonorganicchemistry.com
Bis(2-methoxyethyl)aminosulfur Trifluoride Deoxo-Fluor® More thermally stable than DAST commonorganicchemistry.comorganic-chemistry.org Can be less reactive in some cases
Morpholinosulfur Trifluoride Morph-DAST Good reactivity, higher thermal stability than DAST chemrxiv.org
Sulfur Tetrafluoride SF4 Highly effective Toxic gas, requires special handling equipment
Halogen Fluoride/Dithiolane Method - Mild conditions, uses standard glassware illinois.edu Two-step process

The choice of reagent for the synthesis of this compound would depend on the scale of the reaction, available equipment, and safety considerations. The nitrogen atom in the 6-azabicyclo[3.2.1]octan-2-one precursor typically requires protection (e.g., as a carbamate (B1207046) or amide) before fluorination to prevent side reactions.

Stereoselective Fluorination Approaches

For the specific target of this compound, the geminal difluorination occurs at a non-chiral carbon (C2), so stereoselectivity at this position is not a factor. However, stereoselective fluorination is a critical consideration when introducing fluorine at other positions within the bicyclic system or in the synthesis of derivatives with additional stereocenters. nih.govacs.orgbeilstein-journals.org

The incorporation of fluorine can dramatically alter the physical and chemical properties of N-heterocycles, including their stability, conformation, and basicity. beilstein-journals.org Synthetic methods to achieve stereoselective fluorination often rely on:

Chiral Catalysis: Transition-metal catalysts, such as those based on palladium, can be used with chiral ligands to direct fluorination to a specific face of the molecule, enabling the synthesis of enantiomerically enriched fluorinated compounds. nih.govacs.org

Substrate Control: Existing stereocenters within the bicyclic framework can direct the approach of the fluorinating agent, leading to a diastereoselective outcome.

Enzymatic Methods: Biocatalysis, using enzymes like lipases, can achieve kinetic resolution of racemic fluorinated heterocycles, providing access to single enantiomers. beilstein-journals.org

Fluorocyclization: Electrophilic fluorocyclization reactions can form multiple bonds in a single step, creating fluorinated N-heterocycles with controlled stereochemistry. beilstein-journals.org

While not directly applicable to the C2 position of the target molecule, these advanced methods are crucial for the broader field of fluorinated N-heterocycle synthesis. beilstein-journals.org

Construction of the Azabicyclo[3.2.1]octane Skeleton

The synthesis of the key intermediate, 6-azabicyclo[3.2.1]octan-2-one, is a pivotal step. Several robust methods exist for constructing this bicyclic core.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful strategy to form the bicyclic system from a suitably functionalized monocyclic or acyclic precursor. nih.govsci-hub.senih.govscispace.com

Intramolecular Mannich Reaction: This reaction involves the cyclization of an amine with an aldehyde or ketone functionality within the same molecule to form the bicyclic system. It is a highly effective method for rapidly assembling the azabicyclo[3.2.1]octane core.

Radical Cyclization: Radical-based methods can also be employed. For instance, α-amino selenoester-tethered alkenes can undergo intramolecular radical cyclization, initiated by tributyltin hydride, to furnish the 6-azabicyclo[3.2.1]octane skeleton. sci-hub.se

Copper-Catalyzed Carboamination: An enantioselective copper-catalyzed alkene carboamination reaction can convert N-sulfonyl-2-aryl-4-pentenamines into 6-azabicyclo[3.2.1]octanes, forming two new rings and two stereocenters in a single step with high enantioselectivity. nih.govscispace.com

Rearrangement of Aziridines: The intramolecular cyclization of N-substituted aziridines with π-nucleophiles can efficiently produce the 6-azabicyclo[3.2.1]octane ring system. The choice of the nitrogen-protecting group is crucial for the success of the cyclization. nih.gov

Rearrangement Reactions (e.g., Beckmann, Schmidt)

Classic name reactions involving molecular rearrangements provide alternative routes to the azabicyclo[3.2.1]octane core, often starting from different bicyclic systems.

Beckmann Rearrangement: This reaction transforms an oxime into an amide (a lactam in this case). A suitably substituted bicyclo[3.2.1]octan-8-one oxime can undergo a Beckmann rearrangement to form a 7-aza-bicyclo[4.2.1]nonan-8-one, which is an isomer of the desired lactam. However, the Beckmann rearrangement of oximes derived from bicyclo[2.2.2]octanone can lead to the formation of the 6-azabicyclo[3.2.1]octane ring system. researchgate.netuniv.kiev.uacore.ac.uk The regioselectivity of the rearrangement is a key consideration.

Schmidt Reaction: The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN3) or an alkyl azide, typically under acidic conditions, to yield an amide. jst.go.jprsc.org Similar to the Beckmann rearrangement, applying the Schmidt reaction to a bicyclo[2.2.2]octanone derivative can lead to ring expansion and the formation of the 6-azabicyclo[3.2.1]octane lactam. However, the regioselectivity can be an issue, sometimes leading to mixtures of isomeric lactams. rsc.orgacs.org

Tandem Rearrangements: More complex, tandem reaction sequences have been developed. For example, a Lewis acid-induced, nitrogen-driven rearrangement of an epoxytropinone (an 8-azabicyclo[3.2.1]octane derivative) can lead to the formation of the 6-azabicyclo[3.2.1]octane skeleton. nih.gov

Table 2: Comparison of Rearrangement Strategies

Reaction Starting Material Type Product Key Features
Beckmann Rearrangement Bicyclic Ketone Oxime researchgate.netuniv.kiev.ua Lactam Regioselectivity can be controlled by oxime geometry researchgate.net
Schmidt Reaction Bicyclic Ketone rsc.orgacs.org Lactam Can produce mixtures of regioisomeric lactams rsc.orgacs.org
Epoxide-Induced Rearrangement Epoxytropinone derivative nih.gov 6-Azabicyclo[3.2.1]octanone Forms the skeleton via a tandem cascade reaction nih.gov

Cycloaddition Reactions (e.g., [3+2] cycloaddition, [2π + 2σ] cycloaddition)

Cycloaddition reactions are powerful tools for constructing the bicyclic core of azabicyclo[3.2.1]octane systems. These reactions form multiple carbon-carbon or carbon-heteroatom bonds in a single, often stereocontrolled, step.

[3+2] Cycloaddition Reactions: The [3+2] cycloaddition, particularly 1,3-dipolar cycloaddition, is a prominent strategy. This involves the reaction of a three-atom dipole with a two-atom dipolarophile. Azomethine ylides are common dipoles used to construct the pyrrolidine (B122466) ring embedded within the 6-azabicyclo[3.2.1]octane framework. nih.gov For instance, an azomethine ylide generated from a vinylogous amide can undergo intermolecular cycloaddition with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield the azabicyclo[3.2.1]octane core. nih.gov While these intermolecular reactions can sometimes result in low yields, they confirm the viability of the dipole generation and signal the potential for more efficient intramolecular variants. nih.gov

A highly regio- and diastereoselective method for synthesizing the bicyclo[3.2.1]octane scaffold utilizes an intramolecular [3+2] nitrone cycloaddition. This approach involves reacting vinylogous carbonates with N-substituted hydroxylamine (B1172632) hydrochlorides under catalyst-free conditions to produce bicyclic isoxazolidines, which are valuable precursors to alkaloids containing the bicyclo[3.2.1]octane framework.

While direct examples for 2,2-difluoro derivatives are not abundant, the reactivity of gem-difluorinated building blocks in similar cycloadditions is established. For example, gem-difluorocyclopropenes undergo [3+2] cycloaddition with azomethine ylides to produce fluorinated 3-azabicyclo[3.1.0]hexanes, demonstrating a viable pathway for incorporating fluorine into bicyclic systems via cycloaddition. nih.gov Furthermore, fluorinated azomethine ylides have been shown to undergo intramolecular 1,3-dipolar cycloaddition to form related heterocyclic systems like 2,8-dioxa-6-azabicyclo[3.2.1]octane derivatives. rsc.org

[2π + 2σ] Cycloaddition Reactions: Formal [2π + 2σ] cycloadditions represent another, more modern, approach. These reactions often involve strained ring systems. Methodologies have been developed for constructing 2-azanorbornane scaffolds through the formal cycloaddition of azahousanes with alkenes or housanes with imines. researchgate.net More recently, photochemical methods are being explored. A photoinduced intermolecular [3σ + 2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines has been developed to synthesize aminobicyclo[3.1.1]heptanes, which are bioisosteres of meta-substituted arenes. acs.org Similarly, pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition of vinyl azides with BCBs provides access to 2-azabicyclo[3.1.1]heptenes. chemrxiv.org Although these examples produce different bicyclic systems, they highlight an emerging paradigm using strained σ-bonds in cycloadditions, which could be conceptually extended to the synthesis of more complex scaffolds like this compound.

Ring Expansion Methodologies

Ring expansion reactions provide an alternative and powerful route to the 6-azabicyclo[3.2.1]octane skeleton, often starting from smaller, more readily available ring systems.

A notable example is the tandem epoxide opening-induced rearrangement of 8-azabicyclo[3.2.1]octane systems to form the 6-azabicyclo[3.2.1]octane core. acs.org This rearrangement highlights the ability to transform one bicyclic isomer into another, providing strategic flexibility in synthesis.

Another key strategy involves the ring expansion of aziridines fused to other rings. researchgate.net The reactivity of aziridines fused to bicyclic systems, such as in 1-azabicyclo[n.1.0]alkanes, can be harnessed for this purpose. The process often involves the formation of an intermediate aziridinium (B1262131) ion, which is then opened by a nucleophile to yield a larger ring. researchgate.net For instance, treatment of an iodide-containing fused aziridine (B145994) with a silver salt like AgBF₄ can generate a strained aziridinium derivative, which subsequently reacts with a nucleophile to yield a mixture of ring-expanded products, including piperidine-based structures. researchgate.net This methodology is a valuable tool for constructing diverse pyrrolidines and piperidines, which are integral components of the 6-azabicyclo[3.2.1]octane system. researchgate.net

The Buchner ring expansion, a classical reaction involving the cyclopropanation of aromatic rings, has also been adapted using modern gold catalysis, showcasing a method to expand a ring by one carbon. acs.org While typically applied to carbocycles, the principles could be extended to heterocyclic systems.

Photochemical and Catalytic Approaches

Modern synthetic chemistry increasingly relies on photochemical and catalytic methods to achieve high efficiency, selectivity, and functional group tolerance under mild conditions.

Photochemical Approaches: Photochemistry offers unique pathways for cycloadditions and rearrangements. Intramolecular [2+2] photocyclization of acetophenone (B1666503) enamides, for example, has been used to create 2-azabicyclo[3.2.0]heptanes. researchgate.net More advanced methods include the photoinduced [3σ + 2σ] cycloaddition for constructing bicyclo[3.1.1]heptane systems. acs.org These transformations are often enabled by a photocatalyst that, upon irradiation, initiates the desired reaction cascade. acs.org The development of photoredox catalysis has been particularly beneficial for the synthesis of fluorinated structures, offering mild conditions to access complex molecules that were previously difficult to obtain.

Catalytic Approaches: Catalysis is central to the modern synthesis of azabicycles.

Metal Catalysis: Copper-catalyzed enantioselective alkene carboamination is a powerful method for creating bridged heterocycles like 6-azabicyclo[3.2.1]octanes from N-sulfonyl-2-aryl-4-pentenamines. nih.gov This reaction forms two new rings and two stereocenters in a single step with high enantioselectivity. nih.gov Gold catalysis has emerged as a potent tool for synthesizing strained small rings via cyclopropanation. acs.org

Organocatalysis: Metal-free organocatalysis provides an alternative for constructing chiral molecules. Chiral phosphoric acids, acting as Brønsted acid catalysts, are effective in desymmetrizing Michael cyclizations to form bicyclo[3.2.1]octane frameworks. Highly enantio- and diastereoselective organocatalytic domino Michael-Henry reactions have also been developed to prepare medicinally important bicyclo[3.2.1]octane derivatives with multiple stereocenters. acs.org

Lewis Acid Catalysis: Lewis acids like aluminum chloride can promote cyclization/chlorination of 3-enynamides to give stereoselective access to the 6-azabicyclo[3.2.1]octane nucleus. 140.122.64 Lewis acid catalysis is also employed in formal [3+2] cycloadditions between silyl (B83357) enol ethers and bicyclo[1.1.0]butanes. researchgate.net

The following table summarizes selected catalytic approaches for the synthesis of the 6-azabicyclo[3.2.1]octane scaffold and related structures.

Catalyst / MethodReactantsProductKey Features
Ph-Box-Cu₂ / MnO₂N-sulfonyl-2-aryl-4-pentenamine6-Azabicyclo[3.2.1]octaneEnantioselective alkene carboamination; forms two rings and two stereocenters. nih.gov
Chiral Phosphoric Acid2,2-disubstituted cyclic 1,3-diketone with tethered alkeneBicyclo[3.2.1]octaneOrganocatalytic desymmetrizing Michael cyclization.
Organocatalyst (e.g., Cinchona-derived)β,γ-unsaturated amide and 1,3-ketoesterBicyclo[3.2.1]octaneDomino Michael-Aldol reaction.
AlCl₃Six-membered ring 3-enynamide7-Arylidene-2-chloro-6-azabicyclo[3.2.1]octaneLewis acid-promoted cyclization/chlorination; highly stereoselective. 140.122.64

Recent Advances and Emerging Synthetic Paradigms

The synthesis of complex fluorinated scaffolds like this compound is continuously evolving, driven by the need for more efficient, selective, and sustainable methods.

Recent Advances: A significant recent advance is the application of photoredox catalysis to access fluorinated 8-azabicyclo[3.2.1]octane derivatives. These methods employ mild reaction conditions and exhibit broad functional group tolerance, enabling the construction of intricate fluorinated architectures that were previously challenging to synthesize. The use of tandem reactions, which combine multiple bond-forming events in a single operation, is another key area of progress. Domino Michael-Aldol and Michael-Henry acs.org reactions, often driven by organocatalysis, provide rapid access to highly functionalized bicyclo[3.2.1]octane cores. Similarly, a tandem Horner-Emmons olefination-conjugate addition approach has been developed for 1,5-disubstituted-6-azabicyclo[3.2.1]octanes. acs.org

Emerging Synthetic Paradigms: New paradigms are shifting towards the use of unconventional starting materials and reaction pathways. The exploitation of strained ring systems is a prime example. The development of photochemical [3σ + 2σ] acs.org and radical-catalyzed [3π + 2σ] chemrxiv.org cycloadditions using highly strained bicyclo[1.1.0]butanes opens up new avenues for creating bicyclic scaffolds. These methods, while not yet demonstrated for the 6-azabicyclo[3.2.1]octane system, represent a frontier in cycloaddition chemistry.

Furthermore, strategies involving C-H bond activation are gaining prominence as they offer atom-economical routes to complex molecules by functionalizing otherwise inert bonds. thieme-connect.com The development of catalytic systems that can selectively activate and functionalize C-H bonds within the azabicyclic framework could revolutionize the synthesis of its derivatives. These emerging strategies promise to deliver novel and more efficient pathways to valuable building blocks like this compound for applications in medicinal chemistry and beyond.

In Depth Spectroscopic and Analytical Characterization of 2,2 Difluoro 6 Azabicyclo 3.2.1 Octane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms in the molecule.

¹H and ¹³C NMR for Structural Elucidation

¹H NMR would provide information on the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The chemical shifts of protons on the bridgehead carbons (C1 and C5) and those adjacent to the nitrogen and the difluorinated carbon would be of particular diagnostic value.

¹³C NMR would show the number of unique carbon environments. The carbon atom C2, bonded to two fluorine atoms, would exhibit a characteristic triplet in the proton-coupled spectrum due to C-F coupling and would have a significantly shifted resonance (typically >100 ppm).

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. For 2,2-Difluoro-6-azabicyclo[3.2.1]octane, the two fluorine atoms are geminal but may be chemically non-equivalent due to the rigid bicyclic structure, potentially giving rise to two distinct signals, each coupled to the other (geminal F-F coupling) and to adjacent protons.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignmentcolumbia.edusdsu.edu

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, helping to trace the connectivity of the protons throughout the bicyclic system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of carbon signals based on their known proton assignments. columbia.edu

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion to four or more decimal places. This experimental mass would be compared to the calculated mass for the molecular formula (C₇H₁₁F₂N) to confirm the elemental composition with high confidence.

Fragmentation Pattern Analysis

Under electron ionization (EI), the molecular ion would undergo fragmentation. The analysis of the resulting fragment ions can provide clues about the molecule's structure. Common fragmentation pathways for such bicyclic amines might include the loss of small neutral molecules or radicals. The stability of the resulting carbocations would govern the observed fragmentation pattern.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and absolute stereochemistry (for chiral, enantiopure crystals).

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be a primary objective following its synthesis. The analysis would yield detailed information, including bond lengths, bond angles, and torsion angles, which would definitively confirm the bicyclic framework and the geminal difluoro substitution at the C2 position.

A hypothetical data table for a crystalline derivative of a related azabicyclo[3.2.1]octane is presented below to illustrate the type of information obtained from an X-ray crystallographic study.

Table 1. Hypothetical X-ray Crystallographic Data for a this compound Derivative.
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.567
b (Å)12.345
c (Å)9.876
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1005.4
Z4

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule. These methods probe the vibrational modes of chemical bonds, providing a characteristic fingerprint of the compound.

For this compound, IR and Raman spectroscopy would be used to confirm the presence of key structural motifs. The C-F bonds are expected to exhibit strong absorption bands in the IR spectrum, typically in the region of 1000-1400 cm⁻¹. The exact position of these bands would be influenced by the geminal arrangement of the fluorine atoms. The C-N stretching vibration of the secondary amine would also be a key diagnostic peak, typically appearing in the 1180-1360 cm⁻¹ region. Furthermore, the N-H stretching vibration would be observable in the IR spectrum, generally as a medium-intensity band around 3300-3500 cm⁻¹. The various C-H and C-C bond vibrations of the bicyclic alkane framework would contribute to the more complex fingerprint region of the spectrum.

Raman spectroscopy would provide complementary information. While C-F bonds are often weak Raman scatterers, the symmetric vibrations of the carbon skeleton can be strong. A patent for a related difluoro-phenyl-ethoxy derivative provides an example of an IR spectrum with numerous peaks identified. google.com

The table below presents hypothetical characteristic vibrational frequencies for this compound based on known ranges for similar functional groups.

Table 2. Hypothetical Vibrational Spectroscopy Data for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
N-HStretch3300 - 3500IR
C-HStretch2850 - 3000IR, Raman
C-FStretch1000 - 1400IR
C-NStretch1180 - 1360IR, Raman
C-CStretch800 - 1200Raman

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

This compound is a chiral molecule, and therefore, its enantiomers will interact differently with plane-polarized light. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for determining the enantiomeric purity and absolute configuration of chiral samples.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. Each enantiomer of a chiral compound produces a unique ECD spectrum, which is a mirror image of the spectrum of its counterpart. By comparing the experimental ECD spectrum of a sample to that of a known standard or to a spectrum predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of the molecule can be determined. This method has been successfully applied to assign the absolute configuration of other chiral bicyclic amines.

Vibrational Circular Dichroism (VCD), the infrared analogue of ECD, provides information about the stereochemistry based on the vibrational transitions of the molecule. VCD is a powerful tool for the unambiguous determination of the absolute configuration of complex molecules in solution.

While specific chiroptical data for this compound is not available, the table below illustrates the type of data that would be obtained from a hypothetical ECD analysis. The sign and magnitude of the Cotton effects at specific wavelengths are characteristic of a particular enantiomer.

Table 3. Hypothetical Electronic Circular Dichroism (ECD) Data for an Enantiomer of this compound.
Wavelength (nm)Δε (M⁻¹cm⁻¹)Transition
210+2.5n → σ* (N)
195-1.8σ → σ*

Computational Chemistry and Theoretical Investigations of 2,2 Difluoro 6 Azabicyclo 3.2.1 Octane

Conformational Landscape Analysis

The bicyclic framework of 2,2-Difluoro-6-azabicyclo[3.2.1]octane is rigid, yet it possesses distinct conformational possibilities, primarily related to the puckering of its six- and five-membered rings. uci.edu Computational methods are essential for exploring this conformational landscape. nih.govnih.gov

Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as dihedral angles. q-chem.comnih.gov For this compound, a "relaxed" PES scan can be performed. uni-rostock.de In such a scan, one or two dihedral angles defining the ring conformations are systematically varied in steps, and at each step, the rest of the molecular geometry is optimized to find the lowest energy structure. q-chem.comuni-rostock.de

This process generates a profile of energy versus the scanned coordinate(s), allowing for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states connecting them. berkeley.eduvisualizeorgchem.com This analysis reveals the most stable conformations of the molecule and the energy barriers to interconversion between them.

Illustrative 1D Potential Energy Scan Data: This table represents hypothetical output from a relaxed PES scan of a key dihedral angle in the six-membered ring of this compound, showing the location of minima and transition states.

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Structure Type
04.2Transition State (Boat)
600.0Energy Minimum (Chair)
1204.5Transition State (Boat)
1800.2Energy Minimum (Twist-Chair)

The presence of two fluorine atoms introduces the possibility of significant intramolecular interactions that can influence the conformational preferences of the molecule. The high electronegativity of fluorine leads to a polarized C-F bond, which can participate in various non-covalent interactions.

One key phenomenon is the fluorine gauche effect , where a conformation with electronegative substituents in a gauche arrangement is favored over the anti arrangement, contrary to what would be expected from sterics alone. wikipedia.orgd-nb.info This effect is attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. wikipedia.orgresearchgate.net Computational analysis using methods like Natural Bond Orbital (NBO) theory can quantify these orbital interactions and rationalize the observed conformational preferences.

Furthermore, the fluorine atoms can act as weak hydrogen bond acceptors. rsc.org Intramolecular hydrogen bonds of the C-H···F type, while weak, can contribute to the stabilization of certain conformations. nih.govnih.gov Theoretical calculations are crucial for identifying and characterizing these interactions, predicting H···F distances (which would be shorter than the sum of their van der Waals radii) and the energetic contribution of such bonds. nih.govresearchgate.net

Illustrative NBO Analysis of Intramolecular Interactions: This table presents hypothetical data from an NBO analysis, quantifying the stabilizing energy of key intramolecular interactions in a stable conformer of this compound.

Donor Orbital (i)Acceptor Orbital (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
σ(C-H)σ(C-F)1.8Hyperconjugation (Gauche Effect)
σ(C-C)σ(C-F)1.2Hyperconjugation
LP(N)σ(C-C)3.5Hyperconjugation
σ(C-H)LP(F)0.5Weak C-H···F Hydrogen Bond

Mechanistic Studies of Synthetic Transformations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can model potential reaction pathways, providing detailed insights into transition states and reaction energetics.

For instance, a plausible synthetic route could involve the ring-opening of a substituted aziridinium (B1262131) ion. nih.govresearchgate.netrsc.orgnih.gov DFT calculations can be used to model the nucleophilic attack on the strained three-membered ring, determining the geometries of the reactants, transition state, and product. frontiersin.org The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction's feasibility. researchgate.net Comparing the activation energies for different pathways can explain the observed regioselectivity and stereoselectivity of the reaction. frontiersin.org Similarly, if a cycloaddition reaction were used to construct the bicyclic framework, computational modeling could clarify whether the reaction proceeds under thermal or photochemical conditions by analyzing the symmetry of the frontier molecular orbitals involved. youtube.com

Illustrative Calculated Reaction Energetics: This table shows hypothetical DFT-calculated energies for a key step in a synthetic route to the azabicyclo[3.2.1]octane core, such as an intramolecular cyclization.

SpeciesRelative Free Energy (kcal/mol)
Reactants0.0
Transition State+22.5
Products-15.0

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics and interactions with their environment. For a molecule like this compound, MD simulations can elucidate the influence of the gem-difluoro group on the flexibility of the bicyclic ring system and its interactions with solvent molecules.

Typically, MD simulations are performed using classical force fields such as GAFF (General Amber Force Field), CHARMM, or OPLS (Optimized Potentials for Liquid Simulations). These simulations can account for solvent effects and thermal motion, which are crucial for understanding the behavior of the molecule in a realistic biological or chemical environment. For instance, simulations of related compounds like 6-azabicyclo[3.2.1]octan-3-ol have been used to resolve discrepancies between experimental and theoretical values by considering the protonated state of the nitrogen atom in simulations.

The primary dynamic motions of the 6-azabicyclo[3.2.1]octane core involve the puckering of the six-membered and five-membered rings. The introduction of the two fluorine atoms at the C2 position is expected to have a significant impact on these dynamics. The strong C-F bonds and the steric bulk of the fluorine atoms can alter the energy barriers for ring inversion and influence the preferred conformations of the bicyclic system.

MD simulations can track the evolution of key structural parameters over time, such as dihedral angles, bond angles, and the root-mean-square deviation (RMSD) from an initial geometry. This data allows for the characterization of the conformational landscape of the molecule and the identification of the most stable and accessible conformations. While specific MD simulation data for this compound is not extensively available in the public literature, a hypothetical simulation would likely focus on the puckering of the piperidine (B6355638) and pyrrolidine (B122466) rings within the bicyclic structure. The following table illustrates the type of data that could be generated to describe the conformational preferences of the six-membered ring.

ConformationKey Dihedral Angle (C1-C7-C6-N6)Population (%)Average Energy (kcal/mol)
Chair~55°--
Boat~0°--
Twist-Boat~30°--

This table is illustrative and represents the type of data that would be obtained from molecular dynamics simulations. The population and energy values would be determined from the simulation trajectory.

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic parameters of organic molecules. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. For this compound, theoretical calculations can provide accurate estimations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a standard application of computational chemistry. scielo.org.za The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p)), typically yields chemical shifts that are in good agreement with experimental values.

The introduction of the gem-difluoro group at C2 is expected to have characteristic effects on the NMR spectra:

¹³C NMR: The C2 carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), with a characteristically large coupling constant. The chemical shift of C2 will be significantly shifted downfield compared to the parent non-fluorinated compound. The adjacent carbons (C1 and C3) will also experience smaller through-bond couplings (²JCF).

¹H NMR: The protons on the adjacent C3 carbon (H3α and H3β) will exhibit complex splitting patterns due to geminal coupling with each other and vicinal coupling to the two fluorine atoms (³JHF).

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, assuming free rotation or a symmetric environment on the NMR timescale.

The following table presents hypothetical predicted NMR chemical shifts for this compound, based on calculations for similar fluorinated bicyclic systems.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted Coupling Constants (Hz)
C1-~60²JCF ≈ 20-25
C2-~120 (t)¹JCF ≈ 240-250
C3~2.0-2.5~40²JCF ≈ 20-25
C4~1.7-1.9~25-
C5~3.0-3.3~58-
C7~1.8-2.0~35-
C8~2.8-3.1~50-

This table contains illustrative predicted NMR data. Actual values would be obtained from specific quantum chemical calculations. (t) denotes a triplet.

IR Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in its IR spectrum. wisc.edu The C-F stretching vibrations are typically found in the 1000-1400 cm⁻¹ region of the IR spectrum and are often strong absorptions. The asymmetric and symmetric stretches of the CF₂ group in this compound would be prominent features in its calculated IR spectrum. Other characteristic vibrations include C-H stretching (2800-3000 cm⁻¹), N-H stretching (if unsubstituted on the nitrogen, ~3300-3500 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹).

Strategic Applications of 2,2 Difluoro 6 Azabicyclo 3.2.1 Octane in Advanced Organic Synthesis and Rational Molecular Design

Role as a Conformationally Restricted 3D Building Block

The 6-azabicyclo[3.2.1]octane framework, a structural motif present in numerous bioactive natural products, imposes significant conformational rigidity. researchgate.netnih.gov This rigid structure is highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target and allows for a precise, three-dimensional presentation of functional groups. The introduction of a gem-difluoro group at the C2 position further refines this conformational landscape.

The presence of two fluorine atoms at C2 introduces steric and electronic constraints that influence the puckering of the six-membered piperidine (B6355638) ring within the bicyclic system. This leads to a more defined and predictable low-energy conformation compared to its non-fluorinated counterpart. This conformational restriction is crucial for its application as a 3D building block, providing chemists with a well-defined scaffold to explore chemical space with greater precision. researchgate.netresearchgate.net The defined geometry of 2,2-Difluoro-6-azabicyclo[3.2.1]octane makes it an attractive template for constructing molecules with specific spatial arrangements, which is a key factor in optimizing interactions with protein binding sites.

Bioisosteric Capabilities in Scaffold Modification

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a powerful tool in lead optimization. informahealthcare.comsci-hub.se The gem-difluoromethylene group (CF₂) is widely recognized as a bioisostere of a carbonyl group (C=O) or an ether oxygen. nih.govrsc.org This is due to the similar steric volume and the strong electron-withdrawing nature of the two fluorine atoms, which polarizes the C-F bonds and can mimic the dipole moment of a carbonyl.

In the context of the 6-azabicyclo[3.2.1]octane scaffold, the 2,2-difluoro moiety can replace a ketone at the C2 position (2-oxo-6-azabicyclo[3.2.1]octane). This substitution can offer significant advantages:

Metabolic Stability: The C-F bond is exceptionally strong, making the CF₂ group resistant to metabolic oxidation, a common metabolic pathway for ketones. nih.govrsc.org

Modulation of Physicochemical Properties: The replacement of a polar ketone with a more lipophilic, yet still polar, CF₂ group can fine-tune properties such as solubility, permeability, and protein binding affinity.

Improved Target Engagement: The altered electronic environment and hydrogen bond accepting capacity of the CF₂ group compared to a ketone can lead to different and potentially more favorable interactions within a protein's active site. rsc.org

This bioisosteric relationship allows for the modification of existing bioactive scaffolds, such as tropane (B1204802) alkaloids and their analogues, to enhance their drug-like properties. ehu.esresearchgate.net

Influence of Geminal Difluorination on Molecular Geometry and Exit Vectors

Bond Length Modification: The C-F bonds are short and strong. The adjacent C-C bonds (C1-C2 and C2-C3) can also be affected, often becoming slightly shorter due to the inductive effect of the fluorine atoms.

Altered Exit Vectors: The term "exit vectors" refers to the orientation of bonds connecting substituents to the scaffold. The geometric changes induced by the CF₂ group subtly but significantly alter the directionality of these vectors. This is critically important in fragment-based drug discovery and lead optimization, as even small changes in the spatial orientation of a functional group can dramatically impact binding affinity to a target protein. semanticscholar.org

The table below summarizes the expected geometric effects of gem-difluorination on the bicyclic scaffold.

Geometric ParameterEffect of Gem-DifluorinationImplication in Molecular Design
F-C-F Bond Angle Contraction (approx. 104-106°)Influences local steric environment.
C1-C2-C3 Bond Angle ExpansionAlters the puckering of the piperidine ring.
C-F Bond Polarity Highly PolarCan act as a hydrogen bond acceptor.
Exit Vector Trajectory ModifiedEnables fine-tuning of substituent positioning for optimal target interaction.

This table presents generalized effects based on known principles of organofluorine chemistry.

Utility in Fragment-Based Discovery and Lead Optimization (as a scaffold)

Fragment-based drug discovery (FBDD) involves screening small, low-complexity molecules (fragments) to identify those that bind to a biological target. scienceopen.com These initial hits are then grown or linked to produce more potent lead compounds. The rigid, three-dimensional nature of this compound makes it an ideal scaffold for FBDD.

As a scaffold, it provides:

Structural Rigidity: This reduces the number of possible conformations, simplifying the analysis of binding modes and structure-activity relationships (SAR). researchgate.net

Three-Dimensional Diversity: Unlike flat aromatic rings, this bicyclic scaffold projects substituents into distinct vectors in 3D space, allowing for a more comprehensive exploration of the target's binding pocket.

Improved Physicochemical Properties: The incorporation of sp³-rich, fluorinated scaffolds is a recognized strategy to improve properties like solubility and metabolic stability while avoiding "molecular obesity." scienceopen.comnih.gov

In lead optimization, this scaffold can be introduced to replace more flexible or metabolically labile parts of a molecule. youtube.com For instance, constraining a piperidine ring within this bicyclic system can enhance potency and selectivity. nih.gov The difluoro group adds a further point of modulation, allowing for fine-tuning of electronic and steric properties to perfect the fit with the target protein. researchgate.net

Integration into Complex Natural Product Synthesis (as a key intermediate)

The 6-azabicyclo[3.2.1]octane core is a key structural feature of many natural products, particularly alkaloids with significant biological activity. nih.govscispace.com Synthetic strategies to access these complex molecules often rely on the construction of this bicyclic system as a key intermediate. rsc.orgmdpi.comresearchgate.net Introducing fluorine into these structures is a common strategy to create novel analogues with potentially improved pharmacological profiles.

This compound can serve as a crucial fluorinated intermediate in the synthesis of analogues of natural products like tropane alkaloids. ehu.esbeilstein-journals.orgrsc.org By building the fluorinated scaffold early in the synthetic route, chemists can then elaborate the rest of the natural product structure around it. This approach allows for the creation of novel compounds that retain the essential pharmacophore of the natural product but benefit from the enhanced properties conferred by the gem-difluoro group. The synthesis of such complex fluorinated molecules showcases the power of using pre-functionalized building blocks to access novel chemical entities. dtu.dk

Future Prospects in Materials Science and Functional Molecule Development

While the primary focus for fluorinated heterocycles has been in medicinal chemistry, their unique properties also make them attractive for materials science applications. numberanalytics.comresearchgate.netnih.govwiley.com The strong C-F bonds and the polarity of the gem-difluoro group can influence the bulk properties of materials.

Potential future applications for this compound and its derivatives could include:

Functional Polymers: Incorporation into polymer backbones could lead to materials with tailored thermal stability, dielectric properties, and surface energies. numberanalytics.com

Organocatalysis: The defined stereochemistry and electronic nature of the scaffold could be exploited in the design of novel chiral catalysts for asymmetric synthesis.

Advanced Materials: Fluorinated compounds are used in the development of liquid crystals, and the rigid, polar nature of this bicyclic amine could be explored for creating new materials with unique optical or electronic properties. numberanalytics.comacs.org

The development of new synthetic methodologies to access this compound and related derivatives will be crucial for unlocking its full potential in both drug discovery and the creation of next-generation functional molecules. d-nb.inforesearchgate.net

Q & A

Q. What are the established synthetic routes for 2,2-difluoro-6-azabicyclo[3.2.1]octane?

The synthesis of this compound derivatives often involves hydrogenation or reduction of fluorinated precursors. For example, hydrogenation of bicyclic dienes using palladium catalysts (e.g., Pd/C) under controlled conditions can yield saturated azabicyclo scaffolds . Fluorination strategies, such as the use of fluorinating agents (e.g., DAST or Deoxo-Fluor), may be applied to introduce fluorine atoms at specific positions during scaffold construction. The hydrochloride salt of this compound (CAS: 449-85-4) has been documented as a building block in medicinal chemistry, suggesting its synthesis involves acid-mediated purification steps .

Q. How can the structure and purity of this compound be characterized?

Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming fluorine substitution patterns, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve bicyclic scaffold geometry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C7_7H10_{10}F2_2N) and isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV or MS detection assesses purity, especially for hydrochloride salts .
  • X-ray Crystallography : Resolves absolute stereochemistry when chiral centers are present, though crystallization may require derivatization .

Advanced Research Questions

Q. What strategies enable diastereoselective synthesis of fluorinated azabicyclo[3.2.1]octane derivatives?

Diastereoselectivity can be achieved through:

  • Aza-Prins Cyclization : Chiral α-hydroxyaldehyde derivatives react with homoallylamines to form stereodefined scaffolds via intramolecular nucleophilic attacks. Fluorine substituents may influence transition-state geometry .
  • Photochemical Rearrangements : Irradiation of nitro compounds or oxaziridines generates bicyclic intermediates with controlled stereochemistry. For example, Yamada’s group used photolysis of bicyclic nitro compounds to yield hydroxamic acid derivatives with >90% selectivity .
  • Catalytic Hydrogenation : Palladium catalysts with chiral ligands (e.g., (R)-BINAP) can induce enantioselectivity during saturation of double bonds in fluorinated precursors .

Q. How do the 2,2-difluoro substitutions influence pharmacological activity and target binding?

Fluorine atoms enhance metabolic stability and modulate lipophilicity, improving blood-brain barrier penetration. In analogous 6-azabicyclo[3.2.1]octane derivatives, fluorination at bridgehead positions increased affinity for monoamine transporters (e.g., dopamine transporter, DAT) by stabilizing ligand-receptor interactions via electrostatic effects . Computational studies (e.g., molecular docking, QSAR) suggest fluorine’s electronegativity alters charge distribution, potentially enhancing binding to hydrophobic pockets in target proteins .

Q. What methodologies are used to resolve stereochemical challenges in fluorinated azabicyclo scaffolds?

  • Chiral Auxiliaries : Temporarily introduced chiral groups (e.g., benzyloxycarbonyl) guide stereoselective cyclization, later removed via hydrolysis .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomers of racemic intermediates .
  • Dynamic Kinetic Resolution (DKR) : Combines asymmetric catalysis (e.g., Ru-based catalysts) with in-situ racemization to access single enantiomers .

Methodological Considerations

Q. How can computational tools aid in optimizing this compound derivatives for biological activity?

  • Molecular Dynamics (MD) Simulations : Predict ligand-protein binding stability under physiological conditions.
  • QSAR Models : Correlate fluorine substitution patterns with transporter inhibition (e.g., DAT, SERT) using descriptors like Hammett constants or logP .
  • Density Functional Theory (DFT) : Calculates electronic effects of fluorine on scaffold reactivity and stability .

Q. What are the challenges in scaling up synthetic routes for this compound?

Key issues include:

  • Fluorine Handling : Requires specialized equipment due to the toxicity of fluorinating agents.
  • Diastereomer Separation : Chiral chromatography or crystallization may be needed for enantiopure batches .
  • Byproduct Formation : Fluorine’s strong electron-withdrawing effects can lead to undesired side reactions (e.g., ring-opening), necessitating optimized reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.